molecular formula C16H22N4O2 B8458342 tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate

tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate

Cat. No.: B8458342
M. Wt: 302.37 g/mol
InChI Key: KJMQCIHYGZWPKS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate is a synthetic organic compound with the molecular formula C16H21N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a carbamate group, which is an ester of carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3-aminoquinolin-4-yl)amino]ethylcarbamate typically involves multiple steps. One common synthetic route starts with the preparation of 3-aminoquinoline, which is then reacted with tert-butyl 2-bromoethylcarbamate under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for tert-butyl 2-[(3-aminoquinolin-4-yl)amino]ethylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are used in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of bases such as K2CO3 or NaH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted quinoline derivatives.

Scientific Research Applications

tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-aminoquinolin-4-yl)amino]ethylcarbamate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(2-aminoquinolin-4-yl)oxy]ethylcarbamate
  • Tert-butyl 2-[(2-imino-1,2-dihydroquinolin-4-yl)oxy]ethylcarbamate
  • Tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate

Uniqueness

tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl N-[2-[(3-aminoquinolin-4-yl)amino]ethyl]carbamate

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-9-8-18-14-11-6-4-5-7-13(11)20-10-12(14)17/h4-7,10H,8-9,17H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

KJMQCIHYGZWPKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=NC2=CC=CC=C21)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Platinum on carbon (1 g of 10%) and sodium sulfate (2 g) were added to a slurry of tert-butyl N-[2-(3-nitroquinolin-4-yl)aminoethyl]carbamate (100 g, 0.30 mol) in toluene (500 mL). The mixture was placed under a hydrogen atmosphere at 50 psi (3.4×104 pascals) on a Parr apparatus at ambient temperature overnight. The reaction mixture was filtered. The filtrate was concentrated to provide 73 g of tert-butyl N-[2-(3-aminoquinolin-4-yl)aminoethyl]carbamate as a dark gold oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 g
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reactant
Reaction Step One
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1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Platinum on carbon (1.0 g of 10%) and sodium sulfate (2 g) were added to a slurry of 1,1-dimethylethyl N-{2-[(3-nitroquinolin-4-yl)amino]ethyl}carbamate (100 g, 0.30 mol) in toluene (500 mL). The reaction vessel was placed on a Parr apparatus under 50 psi (3.5 Kg/cm2) hydrogen pressure overnight at ambient temperature. The reaction mixture was filtered through a layer of Celite® filter aid to remove the catalyst. The filtrate was concentrated under vacuum to provide 73 g of 1,1-dimethylethyl N-{2-[(3-aminoquinolin-4-yl)amino]ethyl}carbamate as a dark gold oil. Thin layer chromatography (silica gel; 10% methanol in dichloromethane) analysis indicated that the material was pure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of tert-butyl 2-[(3-nitroquinolin-4-yl)amino]ethylcarbamate (20.0 g, 60.2 mmol) in a 2:1 mixture of dichloromethane:methanol (500 mL) was added to a Parr vessel. The system was purged with nitrogen, and 5% platinum on carbon (7.04 g, 36.1 mmol) was added. The vessel was placed under hydrogen pressure (50 psi, 3.4×105 Pa) and shaken overnight. The reaction mixture was filtered and concentrated under reduced pressure to provide 15.65 g of tert-butyl 2-[(3-aminoquinolin-4-yl)amino]ethylcarbamate.
Quantity
20 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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7.04 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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